
Ardisiphenol A
Overview
Description
Ardisiphenol A is a novel antioxidant that was isolated from the fruits of Ardisia colorata . It is an acetate ester obtained from the formal condensation of acetic acid with the hydroxy group at position 1 of 6-pentadecylbenzene-1,2,4-triol . It exhibits scavenging activity towards DPPH radicals and cytotoxicity against the murine breast cancer cell line, FM3A .
Molecular Structure Analysis
Ardisiphenol A has a molecular formula of C23H38O4 . The 1H-NMR spectrum of Ardisiphenol A showed signals of two meta coupled aromatic protons and signals due to a long alkyl side chain .Physical And Chemical Properties Analysis
Ardisiphenol A is a compound with a molecular formula of C23H38O4 and has an average mass of 378.545 Da . More detailed physical and chemical properties are not available in the current literature .Scientific Research Applications
Antitumor Effect
Ardisiphenol A has been found to exert an antitumor effect, particularly in the context of human non-small-cell lung cancer A549 cells . It induces apoptosis in these cells, which is a form of programmed cell death . This is achieved through the activation of caspase-3 and up-regulation of the ratio of bax/bcl-2 protein expression . This antitumor activity has also been observed in vivo, with Ardisiphenol A suppressing A549 tumor growth in nude mice .
Antioxidant Activity
Ardisiphenol A has demonstrated antioxidant properties . It has shown moderate scavenging activities towards 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals . DPPH is a common free radical used in testing the antioxidant abilities of substances .
Cytotoxicity
In addition to its antioxidant activity, Ardisiphenol A has shown cytotoxicity against the murine breast cancer cell line, FM3A . This suggests potential applications in the treatment of breast cancer .
Mechanism of Action
Target of Action
Ardisiphenol A, an acetate ester isolated from the dried fruits of Ardisia colorata , primarily targets cancer cells, exhibiting cytotoxicity against murine breast cancer cell line, FM3A . It also exhibits scavenging activity towards DPPH radicals , making it a potential antioxidant.
Mode of Action
Ardisiphenol A interacts with its targets by inducing cytotoxic effects. It shows potent cytotoxicities against FM3A cells . The presence of the acetoxyl group in ardisiphenols might be important for this activity .
Biochemical Pathways
ROS are associated with pathological conditions such as atherosclerosis and carcinogenesis , and Ardisiphenol A’s ability to scavenge these radicals could potentially mitigate these conditions.
Pharmacokinetics
These properties play a crucial role in drug discovery and chemical safety assessment
Result of Action
The molecular and cellular effects of Ardisiphenol A’s action primarily involve cytotoxicity against cancer cells and antioxidant activity. It shows potent cytotoxicities against FM3A cells and exhibits scavenging activity towards DPPH radicals .
Action Environment
Environmental factors can significantly impact the effectiveness of many compounds
Safety and Hazards
Future Directions
The future research directions for Ardisiphenol A could involve further exploration of its synthesis, understanding its mechanism of action, and investigating its potential therapeutic applications. Additionally, more research is needed to understand its physical and chemical properties, as well as its safety and hazards .
properties
IUPAC Name |
(2,4-dihydroxy-6-pentadecylphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17-21(25)18-22(26)23(20)27-19(2)24/h17-18,25-26H,3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSHIDBWARFSDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=C(C(=CC(=C1)O)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ardisiphenol A | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential anti-tumor mechanisms of Ardisiphenol A?
A1: While the precise mechanisms of Ardisiphenol A are yet to be fully elucidated, studies on Ardisiphenol D, a structurally similar compound, suggest it induces apoptosis in cancer cells. [] This effect was observed in human non-small-cell lung cancer A549 cells and involved the activation of caspase-3 and alteration of the bax/bcl-2 protein ratio. [] It is plausible that Ardisiphenol A might share similar apoptotic mechanisms, but further research is necessary to confirm this.
Q2: What is known about the structure of Ardisiphenol A?
A2: Ardisiphenol A is an alkylphenol. [, ] While its exact molecular formula and weight aren't explicitly stated in the provided abstracts, its structure was determined through NMR and MS/MS analyses. [] Further research is needed to provide a comprehensive spectroscopic data profile.
Q3: Does Ardisiphenol A exhibit antioxidant activity?
A3: Yes, Ardisiphenol A displayed moderate scavenging activity against 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals. [] This suggests potential antioxidant properties, although further investigation is necessary to understand the mechanism and potential therapeutic implications.
Q4: Are there any known structure-activity relationships for Ardisiphenol A and related compounds?
A5: Although specific SAR data for Ardisiphenol A isn't available in the provided abstracts, research on other alkylphenols from Ardisia brevicaulis suggests that the length and saturation of the alkyl side chain can influence their cytotoxic activity. [, , ] Compounds with longer alkyl chains generally exhibited stronger cytotoxicity. [] Additionally, the presence of an acetate group in the structure, as seen in Ardisiphenol D, may also contribute to the cytotoxic effects. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



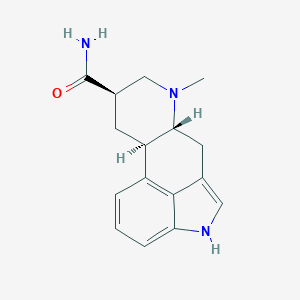


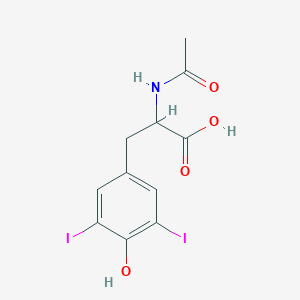

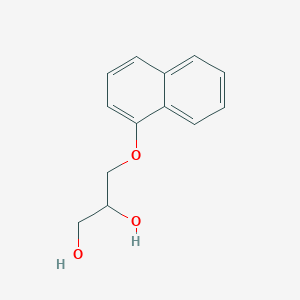

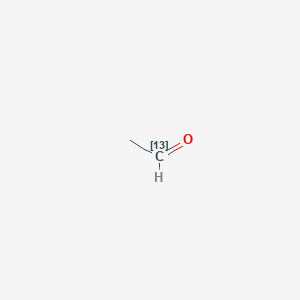
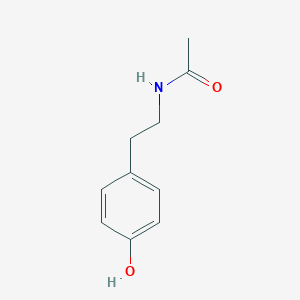
![N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3](/img/structure/B32314.png)
![7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane-2-methanol](/img/structure/B32321.png)


